molecular formula C17H29N5O7 B12549136 L-Alanyl-L-prolyl-L-seryl-L-alanyl-L-alanine CAS No. 664987-96-6

L-Alanyl-L-prolyl-L-seryl-L-alanyl-L-alanine

Cat. No.: B12549136
CAS No.: 664987-96-6
M. Wt: 415.4 g/mol
InChI Key: FYHPWCAHJDQIGS-HTFCKZLJSA-N
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Description

L-Alanyl-L-prolyl-L-seryl-L-alanyl-L-alanine is a peptide composed of five amino acids: L-alanine, L-proline, L-serine, L-alanine, and L-alanine. This compound is a part of the larger family of peptides, which are short chains of amino acids linked by peptide bonds. Peptides play crucial roles in various biological processes, including signaling, enzymatic activity, and structural functions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Alanyl-L-prolyl-L-seryl-L-alanyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid, L-alanine, is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.

    Coupling: The next amino acid, L-proline, is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated for L-serine, L-alanine, and L-alanine.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity. Additionally, large-scale production may involve liquid-phase peptide synthesis (LPPS) for specific sequences.

Chemical Reactions Analysis

Types of Reactions

L-Alanyl-L-prolyl-L-seryl-L-alanyl-L-alanine can undergo various chemical reactions, including:

    Oxidation: The serine residue can be oxidized to form a hydroxyl group.

    Reduction: Peptide bonds can be reduced under specific conditions.

    Substitution: Amino acid residues can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Amino acid derivatives with protecting groups.

Major Products Formed

    Oxidation: Hydroxylated peptides.

    Reduction: Reduced peptides with altered peptide bonds.

    Substitution: Peptides with modified side chains.

Scientific Research Applications

L-Alanyl-L-prolyl-L-seryl-L-alanyl-L-alanine has various applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide bond formation and stability.

    Biology: Investigated for its role in protein-protein interactions and signaling pathways.

    Medicine: Explored for potential therapeutic applications, including drug delivery and vaccine development.

    Industry: Utilized in the production of peptide-based materials and coatings.

Mechanism of Action

The mechanism of action of L-Alanyl-L-prolyl-L-seryl-L-alanyl-L-alanine involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can modulate enzymatic activity or receptor signaling pathways, leading to various biological effects. The exact mechanism depends on the specific context and application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Alanyl-L-prolyl-L-seryl-L-alanyl-L-alanine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. Compared to other peptides, it may exhibit different stability, solubility, and biological activity, making it valuable for specific research and industrial applications.

Properties

CAS No.

664987-96-6

Molecular Formula

C17H29N5O7

Molecular Weight

415.4 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]propanoic acid

InChI

InChI=1S/C17H29N5O7/c1-8(18)16(27)22-6-4-5-12(22)15(26)21-11(7-23)14(25)19-9(2)13(24)20-10(3)17(28)29/h8-12,23H,4-7,18H2,1-3H3,(H,19,25)(H,20,24)(H,21,26)(H,28,29)/t8-,9-,10-,11-,12-/m0/s1

InChI Key

FYHPWCAHJDQIGS-HTFCKZLJSA-N

Isomeric SMILES

C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)O)N

Canonical SMILES

CC(C(=O)N1CCCC1C(=O)NC(CO)C(=O)NC(C)C(=O)NC(C)C(=O)O)N

Origin of Product

United States

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